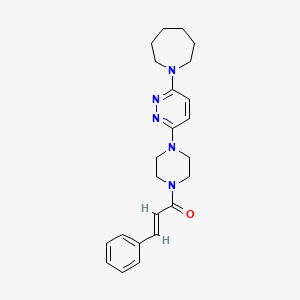

![molecular formula C7H9ClO2S B2857327 Tricyclo[2.2.1.02,6]heptane-3-sulfonyl chloride CAS No. 2413900-57-7](/img/structure/B2857327.png)

Tricyclo[2.2.1.02,6]heptane-3-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

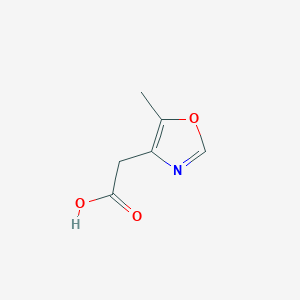

Tricyclo[2.2.1.02,6]heptane-3-sulfonyl chloride is a chemical compound derived from Tricyclo[2.2.1.02,6]heptane . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of Tricyclo[2.2.1.02,6]heptane is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Applications De Recherche Scientifique

Chemical Reactions and Structural Insights

The chemistry of Tricyclo[2.2.1.02,6]heptane-3-sulfonyl chloride, and its derivatives, is marked by a variety of reactions that lead to interesting structural modifications and applications in organic synthesis. One of the fundamental aspects of its reactivity is demonstrated through the formation of chlorination products, as seen in the reaction between 1-(phenylsulfonyl)tricyclo[4.1.0.02,7]heptane with nitryl chloride, resulting in a mixture of chlorinated compounds instead of the expected nitro derivatives (Borbulevych et al., 2002). This exemplifies the compound's utility in exploring chlorination reactions under specific conditions.

Another study highlights the nitrochlorination of methyl tricyclo[4.1.0.02,7]heptane-1-carboxylate and phenyl tricyclo[4.1.0.02,7]hept-1-yl sulfone, showcasing the compound's role in facilitating the formation of a mixture of diastereoisomeric syn- and anti-6,7-dichlorobicyclo[3.1.1]hept-6-yl phenyl sulfones (Vasin et al., 2008). These reactions are crucial for understanding the stereochemical outcomes and providing pathways for synthesizing novel organic structures.

Advances in Synthesis and Catalysis

The synthesis of tricyclenone via a one-step process from αβ-cyclohexenones and αβ-cyclopentenones by treatment with nitroethene and 1-nitropropene represents a significant advancement in the field of organic synthesis. This process results in the formation of Tricyclo[3.2.1.02,7]octan-6-ones and Tricyclo[2.2.1.02,6]heptan-3-ones, showcasing the versatility of tricyclic compounds in synthesizing complex molecular structures (Cory et al., 1981).

Structural Transformations and Mechanistic Insights

The chemical behavior of this compound derivatives under various conditions provides insights into potential applications in material science and organic synthesis. For example, the solvolysis reactions of tricycloheptane derivatives reveal intricate details about the enthalpy differences between cations, contributing to the understanding of molecular stability and reactivity (Bentley et al., 1997).

Safety and Hazards

The safety data sheet for a similar compound, Heptane, indicates that it is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation and may cause drowsiness or dizziness . These hazards may also apply to Tricyclo[2.2.1.02,6]heptane-3-sulfonyl chloride, but specific safety data for this compound is not available in the search results.

Propriétés

IUPAC Name |

tricyclo[2.2.1.02,6]heptane-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClO2S/c8-11(9,10)7-3-1-4-5(2-3)6(4)7/h3-7H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFJXMGZDQCYTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3C1C3C2S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

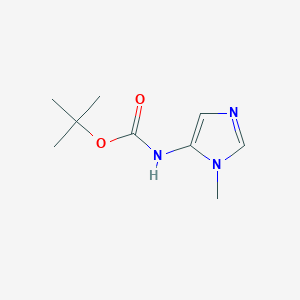

![N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2857245.png)

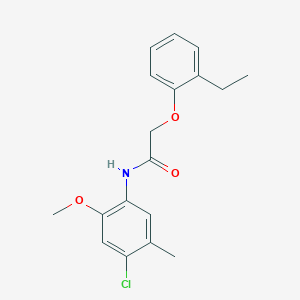

![4-chloro-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2857247.png)

![N-mesityl-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2857248.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,5-dinitrobenzamide hydrochloride](/img/structure/B2857256.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2857257.png)

![3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2857261.png)

![2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2857262.png)